
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane is an organic compound characterized by its unique structure, which includes two bromine atoms, two methoxy groups, and a methyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethoxy-4-methylhexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1,1-dimethoxy-4-methylhexane.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-5,6-dichloro-1,1-dimethoxy-4-methylhexane
- (4S)-5,6-diiodo-1,1-dimethoxy-4-methylhexane
- (4S)-5,6-difluoro-1,1-dimethoxy-4-methylhexane
Uniqueness
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance between reactivity and stability, making this compound suitable for various applications in research and industry.
Propiedades
Número CAS |
646994-40-3 |
|---|---|
Fórmula molecular |
C9H18Br2O2 |
Peso molecular |
318.05 g/mol |
Nombre IUPAC |
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane |
InChI |
InChI=1S/C9H18Br2O2/c1-7(8(11)6-10)4-5-9(12-2)13-3/h7-9H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Clave InChI |
KJGHFXVNZDJEOT-JAMMHHFISA-N |
SMILES isomérico |
C[C@@H](CCC(OC)OC)C(CBr)Br |
SMILES canónico |
CC(CCC(OC)OC)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


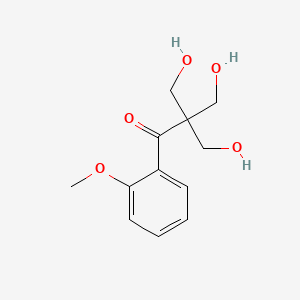
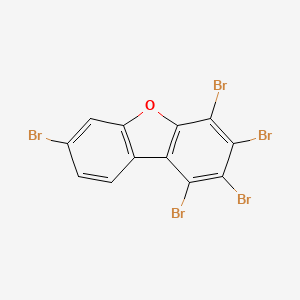
![2,2'-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile)](/img/structure/B12584650.png)
![N-[4-(2-Propyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-benzamide](/img/structure/B12584655.png)
![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)
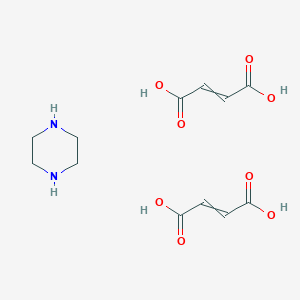
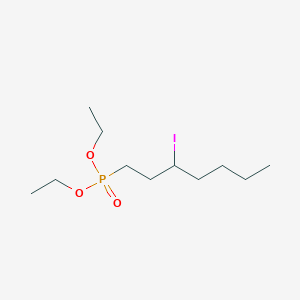

![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)
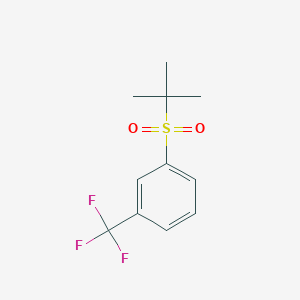
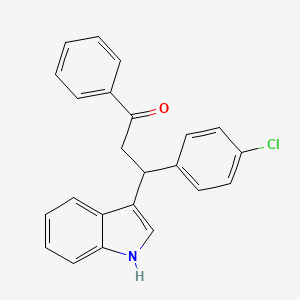
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
